molecular formula C22H19FN4O3 B11268096 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11268096
M. Wt: 406.4 g/mol
InChI Key: IXXOBBKKXFDIDP-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazolopyrazine core, and a fluorophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction of the pyrazolopyrazine core with 4-ethoxyphenyl halides in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenylacetamide moiety: This final step can be accomplished through an amide coupling reaction using 2-fluorophenylacetic acid and appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

2-[2-(4-Ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide
  • 2-[2-(4-Chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide exhibits unique properties due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The fluorophenylacetamide moiety also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19FN4O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-2-30-16-9-7-15(8-10-16)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-18-6-4-3-5-17(18)23/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

IXXOBBKKXFDIDP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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